molecular formula C9H21N B13281330 Ethyl(3-methylhexan-2-yl)amine

Ethyl(3-methylhexan-2-yl)amine

Cat. No.: B13281330
M. Wt: 143.27 g/mol
InChI Key: LYDYDXSIASJTLD-UHFFFAOYSA-N
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Description

Ethyl(3-methylhexan-2-yl)amine is a branched aliphatic amine with the molecular formula C₉H₂₁N. Its structure features an ethyl group attached to the nitrogen atom and a 3-methylhexan-2-yl substituent, creating steric hindrance that influences its physical and chemical properties. Branched amines like this are often used in pharmaceuticals, surfactants, or as intermediates in organic synthesis due to their nucleophilicity and solubility profiles .

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-ethyl-3-methylhexan-2-amine

InChI

InChI=1S/C9H21N/c1-5-7-8(3)9(4)10-6-2/h8-10H,5-7H2,1-4H3

InChI Key

LYDYDXSIASJTLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(3-methylhexan-2-yl)amine can be synthesized through several methods. One common approach involves the alkylation of 3-methylhexan-2-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methylhexan-2-amine and ethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The mixture is heated under reflux, allowing the ethyl group to attach to the nitrogen atom, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include:

    Reactant Preparation: Purification of starting materials to ensure high purity.

    Reaction Setup: Use of automated systems to control temperature, pressure, and reaction time.

    Product Isolation: Techniques such as distillation or crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-methylhexan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, hydrocarbons.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Ethyl(3-methylhexan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(3-methylhexan-2-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexylamine (CAS 104-75-6)
  • Structure : Linear amine with a hexyl chain and ethyl branch at the 2-position.
  • Physical Properties :
    • Boiling point: ~169°C
    • Density: 0.79 g/cm³
  • Applications : Surfactant precursor, corrosion inhibitor.

Key Differences :

  • Ethyl(3-methylhexan-2-yl)amine has a more complex branching pattern (3-methylhexan-2-yl vs. 2-ethylhexyl), which may reduce volatility and increase steric effects in reactions.
Propylhexadrine (CAS 101-41-7)
  • Structure : Cyclohexane ring substituted with ethylamine and methyl groups.
  • Physical Properties :
    • Molecular weight: 155.27 g/mol (vs. 143.27 g/mol for this compound).
  • Applications : Decongestant (vasoconstrictor) in pharmaceuticals .
  • Synthesis : Uses sec-butyllithium (similar to ’s method for 3-methylpentan-2-amine derivatives) .

Key Differences :

  • The cyclohexane ring in propylhexadrine enhances rigidity and alters bioavailability compared to the flexible aliphatic chain in this compound.
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)
  • Structure : Aromatic indole derivative with a carboxylic acid group.
  • Physical Properties: Molecular weight: 189.21 g/mol. No GHS hazards classified .
  • Applications : Intermediate in bioactive molecule synthesis.

Key Differences :

  • This compound lacks aromaticity and acidic protons, making it less polar and more basic.
Spectroscopic Characterization
  • ¹H NMR : Expected signals:
    • δ 0.8–1.5 ppm (alkyl CH₃/CH₂ groups).
    • δ 2.2–2.8 ppm (N–CH₂ protons).
  • IR : N–H stretch ~3300 cm⁻¹; C–N stretch ~1250 cm⁻¹ (cf. ’s KBr-disc methodology) .

Data Table: Comparative Analysis

Property This compound 2-Ethylhexylamine Propylhexadrine
Molecular Formula C₉H₂₁N C₈H₁₉N C₁₀H₂₁N
Molecular Weight 143.27 g/mol 129.24 g/mol 155.27 g/mol
Branching 3-methylhexan-2-yl 2-ethylhexyl Cyclohexane ring
Applications Surfactant, synthesis intermediate Corrosion inhibitor Pharmaceutical
Hazard Profile Likely irritant (inferred) Skin/eye irritant Low acute toxicity

Biological Activity

Ethyl(3-methylhexan-2-yl)amine, also known as (2R)-3-Ethyl-2-methylhexan-1-amine, is a chiral amine that has garnered attention for its potential biological activities. This compound is characterized by its branched structure, which may influence its interactions with biological systems, including receptors and enzymes.

  • Molecular Formula: C9H21N
  • Molecular Weight: 155.27 g/mol
  • Structure: The compound features a branched carbon chain that contributes to its unique properties compared to linear amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing various biochemical pathways and cellular processes. The exact mechanisms are context-dependent and vary based on the application of the compound.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
  • Cytotoxic Effects: Some research has indicated potential cytotoxic effects against certain cancer cell lines, although more detailed studies are required to elucidate this activity fully.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells:
    A study focused on the cytotoxic effects of various amines, including this compound, on MLLr cell lines. The results indicated that while the compound showed some inhibitory effects on cell proliferation, further optimization of structure may enhance its potency against specific cancer types .
  • Enzyme Interaction:
    The compound's interaction with enzymes such as DOT1L has been investigated. It was found that modifications in the structure could lead to variations in enzyme inhibition, highlighting the importance of structural characteristics in determining biological activity .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and potential applications of this compound compared to related compounds:

Compound NameMolecular FormulaKey CharacteristicsPotential Applications
This compoundC9H21NBranched structure; potential antimicrobialAntimicrobial agents; cancer therapy
IsobutylamineC4H11NShorter carbon chain; used in organic synthesisSolvent; intermediate in synthesis
2-EthylhexylamineC8H17NLonger carbon chain; used in pharmaceuticalsDrug formulation; chemical synthesis
DiethylamineC4H11NTwo ethyl groups; widely used as a solventSolvent; intermediate in organic reactions

Future Directions

Further research is needed to explore the full range of biological activities associated with this compound. This includes:

  • In-depth Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on cellular processes.
  • Optimization Studies: Modifying the chemical structure to enhance potency and selectivity for specific targets.
  • Clinical Trials: Conducting trials to evaluate safety and efficacy in therapeutic applications.

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